1-甲基-7-硝基-1H-吲哚

描述

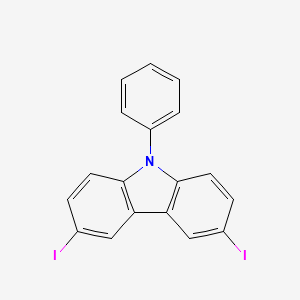

1-Methyl-7-nitro-1H-indole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

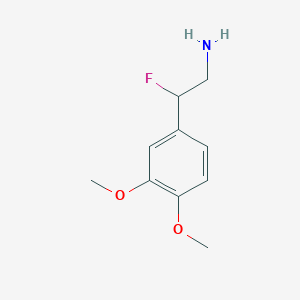

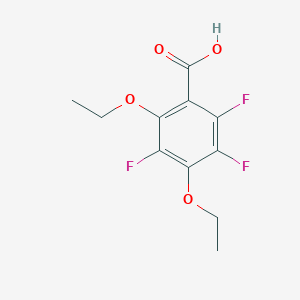

The molecular formula of 1-Methyl-7-nitro-1H-indole is C9H8N2O2 . The molecular weight is 176.17 .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . They undergo various chemical reactions, such as Au (III)/TPPMS-catalyzed benzylation reaction with benzhydryl and benzylic alcohols .Physical And Chemical Properties Analysis

1-Methyl-7-nitro-1H-indole has a molecular weight of 176.17 . More detailed physical and chemical properties may be available from specialized databases or scientific literature .科学研究应用

1H-Indoles的电合成

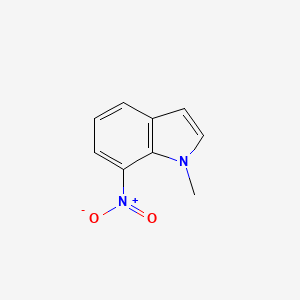

一种合成1H-吲哚衍生物的新方法,如1-甲基-7-硝基-1H-吲哚,涉及对取代的o-硝基苯乙烯进行电化学还原。这种方法在室温下进行,突显了电合成在创造各种1H-吲哚衍生物方面的潜力,扩展了在制药和有机化学中可能的应用范围 (Du, Brosmer, & Peters, 2011)。

与二氧化氮和亚硝酸的反应

1-甲基-7-硝基-1H-吲哚与二氧化氮和亚硝酸在无极性溶剂中的相互作用导致各种衍生物形成。这项研究揭示了1H-吲哚在不同条件下的多样化化学反应性,这对于开发具有潜在生物应用的新化合物至关重要 (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006)。

钯催化合成和官能化

钯催化反应在吲哚的合成和官能化中发挥着重要作用,包括1-甲基-7-硝基-1H-吲哚。这种方法提供了一个多功能途径,用于创造具有生物活性的化合物,突显了钯催化在现代有机合成中的重要性 (Cacchi & Fabrizi, 2005)。

吲哚衍生物的抗真菌活性

特定的吲哚衍生物,如3-(2'-硝基乙烯基)吲哚,表现出抗真菌活性,暗示了在开发新的抗真菌药物方面的潜在应用。这项研究展示了改性1H-吲哚的生物活性,为制药应用开辟了途径 (Canoira et al., 1989)。

有机催化构建二氢吡啶并[1,2-a]吲哚

有机催化构建二氢吡啶并[1,2-a]吲哚,涉及1-甲基-7-硝基-1H-吲哚,显示出优异的对映选择性。这种方法对于创造手性化合物至关重要,这在药物开发和不对称合成中是必不可少的 (Ding et al., 2019)。

致癌物模型化合物的溶液化学

对N-乙酰氧基-N-(1-甲基-5H-吡啶[4,5-b]吲哚-3-基)乙酰胺的研究,这是食物来源致癌物的模型,突显了在生物环境中理解吲哚衍生物化学的重要性。这样的研究对于评估这些化合物的潜在健康风险至关重要 (Rajagopal et al., 2003)。

安全和危害

Safety data sheets provide information about the potential hazards of a chemical and how to handle it safely . For instance, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The future directions in the research of indole derivatives like 1-Methyl-7-nitro-1H-indole could involve the development of novel methods of synthesis , the investigation of their biological activity , and their potential applications in the treatment of various diseases . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

属性

IUPAC Name |

1-methyl-7-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPIEEZTCMDMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542363 | |

| Record name | 1-Methyl-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-7-nitro-1H-indole | |

CAS RN |

101489-23-0 | |

| Record name | 1-Methyl-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

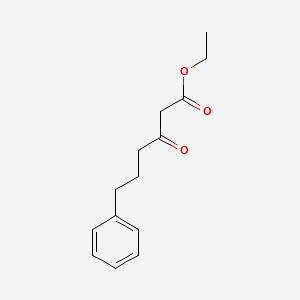

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)

![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)

![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)